molecular formula C9H20N2 B7922269 Isopropyl-methyl-(S)-piperidin-3-yl-amine

Isopropyl-methyl-(S)-piperidin-3-yl-amine

Cat. No.: B7922269
M. Wt: 156.27 g/mol
InChI Key: HDYQVQNYWTZKNE-VIFPVBQESA-N
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Description

Isopropyl-methyl-(S)-piperidin-3-yl-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl-methyl-(S)-piperidin-3-yl-amine typically involves the reaction of piperidine with isopropyl and methyl groups under specific conditions. One common method is the reductive amination of 3-piperidone with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-methyl-(S)-piperidin-3-yl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Isopropyl-methyl-(S)-piperidin-3-yl-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of isopropyl-methyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Isopropyl-methyl-(S)-piperidin-3-yl-amine can be compared with other piperidine derivatives, such as:

    Methyl-piperidine: Similar in structure but lacks the isopropyl group.

    Isopropyl-piperidine: Similar in structure but lacks the methyl group.

    N-methyl-piperidine: Contains a methyl group on the nitrogen atom but lacks the isopropyl group.

The uniqueness of this compound lies in its specific combination of isopropyl and methyl groups, which can confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

(3S)-N-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQVQNYWTZKNE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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